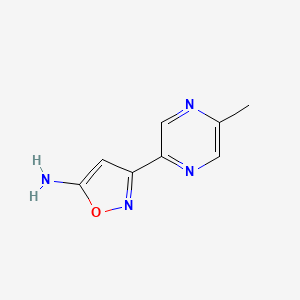![molecular formula C24H29N3O3 B13364283 N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many biologically active molecules.
準備方法
The synthesis of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can be achieved through a multi-step process involving the reaction of tryptamine with various reagents. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the urea bond . The reaction conditions typically include the use of an organic solvent such as dichloromethane (CH2Cl2) and mild heating to promote the reaction.
化学反応の分析
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents such as halogens or nitro groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer or viral replication .
類似化合物との比較
N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea can be compared to other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
The uniqueness of N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N’-[1-(4-methoxyphenyl)-2-methylpropyl]urea lies in its specific combination of functional groups, which confer distinct biological properties and potential therapeutic applications.
特性
分子式 |
C24H29N3O3 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
1-[2-(3-acetylindol-1-yl)ethyl]-3-[1-(4-methoxyphenyl)-2-methylpropyl]urea |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)23(18-9-11-19(30-4)12-10-18)26-24(29)25-13-14-27-15-21(17(3)28)20-7-5-6-8-22(20)27/h5-12,15-16,23H,13-14H2,1-4H3,(H2,25,26,29) |
InChIキー |
LDIXGPJKZVWPDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)NCCN2C=C(C3=CC=CC=C32)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
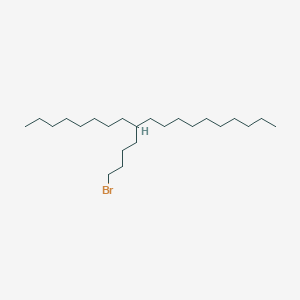
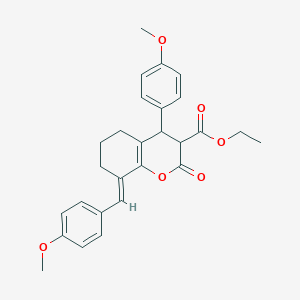
![(4-Chlorophenyl){3-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B13364235.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)

![5-(aminosulfonyl)-2-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B13364250.png)
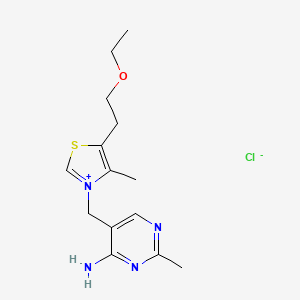
![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-chloro-5-ethoxybenzoic acid](/img/structure/B13364259.png)
![N-(4-benzoylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364266.png)
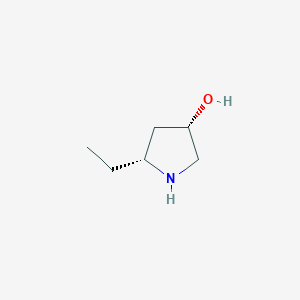
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364277.png)
